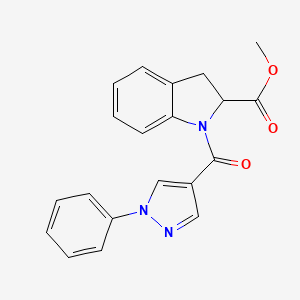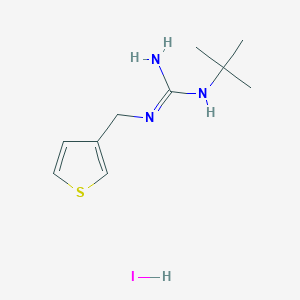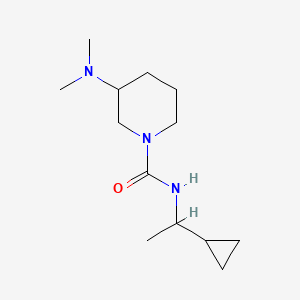
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate, also known as MPDI, is a synthetic compound that has gained attention in recent years due to its potential in scientific research. MPDI belongs to the class of indole-based compounds and has been studied for its effects on the central nervous system, specifically as a potential treatment for neurological disorders. In
Mécanisme D'action
The exact mechanism of action of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the brain. This increased GABA release may contribute to the neuroprotective and analgesic effects of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate.
Biochemical and Physiological Effects:
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and analgesic effects, Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have antioxidant properties, reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in lab experiments is its availability and purity. The synthesis method for Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been optimized for high yield and purity, making it a reliable compound for scientific research. However, one limitation of using Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in lab experiments is its potential toxicity. While Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been shown to be relatively safe in animal models, further research is needed to determine its safety in humans.
Orientations Futures
There are many potential future directions for research on Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the safety and efficacy of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in humans. Another area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Additionally, research on the biochemical and physiological effects of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate could lead to a better understanding of its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate involves the reaction of 1-phenylpyrazole-4-carboxylic acid with ethyl isocyanoacetate, followed by cyclization with ethyl 2-bromo-3-oxobutanoate. The resulting compound is then methylated with methyl iodide to yield Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate. This synthesis method has been optimized for high yield and purity, making Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate a readily available compound for scientific research.
Applications De Recherche Scientifique
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, preventing the death of neurons and reducing inflammation in the brain. Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has also been studied for its potential as an analgesic, reducing pain sensitivity in animal models.
Propriétés
IUPAC Name |
methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)18-11-14-7-5-6-10-17(14)23(18)19(24)15-12-21-22(13-15)16-8-3-2-4-9-16/h2-10,12-13,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDDZTHIDKBSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)


![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
